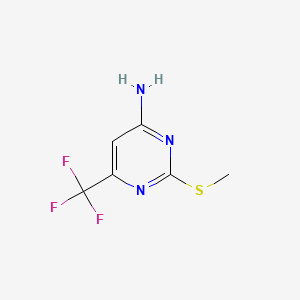

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine

説明

特性

IUPAC Name |

2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3S/c1-13-5-11-3(6(7,8)9)2-4(10)12-5/h2H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSVETDPHKBGEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235038 |

Source

|

| Record name | 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85730-32-1 |

Source

|

| Record name | 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085730321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 85730-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT6XPN7YMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine is a key building block in the synthesis of various biologically active molecules. Its trifluoromethyl and methylthio moieties, coupled with the pyrimidine core, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] This guide provides a comprehensive overview of the primary synthesis pathway for this compound, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations.

Core Synthesis Pathway: A Two-Step Approach

The most prevalent and efficient synthesis of this compound involves a two-step reaction sequence starting from commercially available reagents. This pathway is favored for its relatively high yields and straightforward execution.

Overall Reaction Scheme:

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine

The initial step involves the condensation of a trifluoromethyl-containing β-dicarbonyl compound with 2-methyl-2-thiopseudourea sulfate. This reaction forms the core pyrimidine ring structure.

Reaction Mechanism:

The reaction proceeds via a cyclocondensation mechanism. The basic conditions facilitate the deprotonation of the β-dicarbonyl compound, which then acts as a nucleophile, attacking the electrophilic carbon of the thiopseudourea. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrimidine ring.

Figure 2: Simplified reaction mechanism for the formation of the pyrimidine intermediate.

Experimental Protocol:

A detailed, step-by-step methodology for this key experiment is as follows:

-

Reagent Preparation: In a suitable reaction vessel, dissolve 4,4,4-trifluoro-1,3-butanedione in a polar aprotic solvent such as ethanol or isopropanol.

-

Base Addition: To this solution, add a strong base, such as sodium ethoxide or sodium hydroxide, portion-wise while maintaining the temperature below 30°C.

-

Thiopseudourea Addition: Slowly add 2-methyl-2-thiopseudourea sulfate to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: After cooling, the reaction mixture is typically acidified to precipitate the product. The solid is then collected by filtration, washed with water, and dried to yield 4-hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine.[3]

Data Summary:

| Parameter | Value |

| Starting Material 1 | 4,4,4-Trifluoro-1,3-butanedione |

| Starting Material 2 | 2-Methyl-2-thiopseudourea sulfate |

| Solvent | Ethanol |

| Base | Sodium Ethoxide |

| Reaction Temperature | Reflux |

| Typical Yield | 80-90% |

Step 2: Amination of 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine

The second step involves the conversion of the hydroxyl group on the pyrimidine ring to an amino group. This is typically achieved through a two-step process involving chlorination followed by amination.

Reaction Scheme:

Figure 3: Two-step amination process.

Experimental Protocol:

-

Chlorination:

-

Treat 4-hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline.

-

The reaction is typically heated to reflux for several hours.

-

After completion, the excess POCl₃ is carefully quenched, and the product, 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine, is extracted.

-

-

Amination:

-

The crude or purified chloro-intermediate is then dissolved in a suitable solvent, such as dioxane or ethanol.

-

The solution is treated with a source of ammonia, such as aqueous ammonia or ammonia gas, often under pressure in a sealed vessel.

-

The reaction is heated until the starting material is consumed.

-

Upon completion, the solvent is removed, and the final product, this compound, is isolated and purified, typically by recrystallization.

-

Data Summary:

| Parameter | Value |

| Chlorination | |

| Starting Material | 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Reaction Temperature | Reflux |

| Amination | |

| Starting Material | 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine |

| Reagent | Ammonia (aqueous or gas) |

| Solvent | Dioxane or Ethanol |

| Reaction Temperature | 80-120°C |

| Typical Overall Yield (from hydroxy intermediate) | 70-85% |

Alternative Synthetic Approaches

While the described two-step pathway is the most common, other methods for the synthesis of related pyrimidine structures have been reported. For instance, variations in the starting materials, such as using different β-dicarbonyl compounds or thiourea derivatives, can lead to a diverse range of substituted pyrimidines.[4][5][6][7] Additionally, direct amination of the hydroxy-pyrimidine intermediate under high pressure and temperature is a possible, though less common, alternative to the chlorination/amination sequence.

Conclusion

The synthesis of this compound is a well-established process that provides a reliable route to this important chemical intermediate. The two-step pathway, involving the initial formation of the pyrimidine ring followed by amination, offers high yields and is amenable to scale-up. Understanding the underlying reaction mechanisms and optimizing the experimental conditions are crucial for achieving efficient and reproducible synthesis. This guide provides a solid foundation for researchers and chemists working on the synthesis and application of this and related pyrimidine derivatives.

References

-

Li, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 868493. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)-pyrimidine. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Retrieved from [Link]

-

MDPI. (2020). (Diaqua)hexakis(4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dionato-κ 2 O,O')(μ-(1,4-dioxane))digadolinium (III), Solvate with Two Molecules of 1,4-Dioxane. Retrieved from [Link]

- Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160. Retrieved from [Link]

-

PubMed. (2018). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Retrieved from [Link]

-

MDPI. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. Retrieved from [Link]

Sources

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)-pyrimidine [oakwoodchemical.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information on structurally related compounds and established analytical methodologies to offer a robust framework for its characterization. We will explore a probable synthetic route, detail standard experimental protocols for determining key physicochemical parameters such as melting point, solubility, and pKa, and discuss the expected spectral characteristics. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, with its derivatives exhibiting a vast spectrum of pharmacological and agrochemical activities. The incorporation of a trifluoromethyl group (-CF3) and a methylthio group (-SCH3) into the pyrimidine ring, as seen in this compound, can profoundly influence its physicochemical and biological properties.

The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. Consequently, trifluoromethyl-substituted heterocycles are prevalent in numerous pharmaceuticals and agrochemicals, demonstrating activities ranging from anticancer and antiviral to insecticidal and herbicidal.[1][2]

The methylthio group, on the other hand, can modulate the electronic profile of the pyrimidine ring and provide a handle for further synthetic modifications. Compounds containing the methylthiopyrimidine moiety have been investigated for a variety of therapeutic applications, including their potential as antimicrobial and anticancer agents.[3] The combination of these two functional groups on a pyrimidine core suggests that this compound is a promising candidate for discovery programs in drug and pesticide development. A thorough understanding of its physicochemical properties is therefore a critical first step in unlocking its potential.

Molecular Structure and Identification

A clear identification of the molecular structure is fundamental for any further investigation.

| Property | Value | Source |

| IUPAC Name | 2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine | [4] |

| CAS Number | 85730-32-1 | [4] |

| Molecular Formula | C6H6F3N3S | [4] |

| Molecular Weight | 209.19 g/mol | [4] |

| Canonical SMILES | CSC1=NC(=CC(=N1)N)C(F)(F)F | [4] |

| InChI Key | DQSVETDPHKBGEL-UHFFFAOYSA-N | [4] |

Structure:

Caption: Chemical structure of this compound.

Synthesis Pathway

A likely precursor would be 4,4,4-trifluoro-1-(methylthio)-1-aminobut-1-en-3-one, which could be cyclized with a source of ammonia. Alternatively, a more common route would involve the synthesis of a dichlorinated pyrimidine intermediate followed by nucleophilic substitution.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Experimental Determination

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development as a drug or agrochemical.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Expected Properties: Crystalline solid. A sharp melting point range is indicative of high purity.[5]

Step-by-Step Experimental Protocol for Melting Point Determination: [6]

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range. For a pure compound, this range is typically narrow (0.5-2 °C).

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement. A rapid heating rate can lead to a broadened and elevated apparent melting point range.

Solubility

Solubility, particularly aqueous solubility, is a critical parameter for drug absorption and distribution. Kinetic solubility is often measured in early drug discovery as a high-throughput screen.

Expected Properties: The presence of the trifluoromethyl group may decrease aqueous solubility, while the amino and pyrimidine nitrogen atoms may contribute to some degree of solubility in polar solvents.

Step-by-Step Experimental Protocol for Kinetic Solubility Assay (Nephelometric Method): [4]

-

Stock Solution Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.

-

Addition of Aqueous Buffer: A buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) is added to the wells containing the DMSO solutions.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by insoluble particles.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

Workflow for Kinetic Solubility Determination:

Caption: Workflow for the determination of kinetic solubility by nephelometry.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets.

Expected Properties: The pyrimidine ring contains two nitrogen atoms that can be protonated. The amino group is also basic. The trifluoromethyl group, being strongly electron-withdrawing, will decrease the basicity of the pyrimidine nitrogens and the amino group. Therefore, this compound is expected to be a weak base.

Step-by-Step Experimental Protocol for Potentiometric pKa Determination: [7]

-

Instrument Calibration: A potentiometer equipped with a pH electrode is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent system (e.g., water or a co-solvent mixture for poorly soluble compounds) at a known concentration (typically 0.1-1 mM). The ionic strength of the solution is kept constant using an inert salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization. This can be more accurately determined from the maximum of the first derivative of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration is a robust and direct method for determining pKa. Maintaining a constant ionic strength minimizes the effect of changing salt concentration on the activity coefficients of the ions, leading to a more accurate pKa determination. The use of a co-solvent may be necessary for compounds with low aqueous solubility, but the pKa value obtained will be an apparent pKa (pKaapp) that may need to be extrapolated to a wholly aqueous environment.

Spectral Characterization

Spectroscopic data are essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio group (SCH₃) protons, a broad singlet for the amino group (NH₂) protons, and a singlet for the proton on the pyrimidine ring. The chemical shifts will be influenced by the electronic effects of the trifluoromethyl and methylthio groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).

-

C-H stretching vibrations for the methyl group and the aromatic ring.

-

C=N and C=C stretching vibrations of the pyrimidine ring.

-

Strong C-F stretching vibrations for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can provide further structural information.

Conclusion

This technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. While specific experimental data for this compound are not widely published, the provided protocols and contextual information based on related structures offer a solid foundation for researchers. The unique combination of the trifluoromethyl and methylthio substituents on the biologically active pyrimidine scaffold makes this compound a molecule of interest for further investigation in drug discovery and agrochemical research. The methodologies detailed herein are fundamental to any such endeavor, enabling the generation of reliable data to guide hit-to-lead optimization and the development of structure-activity relationships.

References

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC. (n.d.). Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

4 Methylthio 2 phenyl 6 4 trifluoromethyl anilino pyrimidine 5 carbonitrile - mzCloud. (2016, November 9). Retrieved from [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers. (2022, July 14). Retrieved from [Link]

-

(PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties - ResearchGate. (2016, May). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved from [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

-

Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones - ResearchGate. (2007). Retrieved from [Link]

-

2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol | PDF | X Ray Crystallography - Scribd. (n.d.). Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives | Request PDF - ResearchGate. (2020, August 10). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved from [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH. (2022, September 29). Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.). Retrieved from [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (n.d.). Retrieved from [Link]

-

THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY - Jetir.Org. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 7. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine CAS number 85730-32-1

An In-Depth Technical Guide to 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine (CAS: 85730-32-1)

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

This compound is a highly functionalized heterocyclic compound that serves as a critical building block in contemporary drug discovery and agrochemical research. Its structure is distinguished by the convergence of three key motifs on a pyrimidine core: a trifluoromethyl group (-CF3), a methylthio group (-SCH3), and an amine group (-NH2). This unique combination of functionalities imparts a desirable balance of physicochemical properties, metabolic stability, and synthetic versatility, making it a valuable starting point for the development of novel bioactive molecules.

The pyrimidine ring itself is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic biological purines and engage in various receptor interactions.[1][2] The strategic incorporation of the trifluoromethyl group is a well-established tactic to enhance a drug candidate's profile.[3][4] This strongly electron-withdrawing group can significantly increase metabolic stability by blocking potential sites of oxidation, improve membrane permeability by increasing lipophilicity, and enhance binding affinity to biological targets.[1][3][5] Concurrently, the methylthio group and the amine group serve as versatile synthetic handles, allowing for a wide array of subsequent chemical modifications to explore structure-activity relationships (SAR). The methylthio group, in particular, can be readily displaced by other nucleophiles or oxidized to the corresponding sulfoxide or sulfone, further expanding the accessible chemical space.[6][7]

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, reactivity, plausible synthetic routes, and its established role as a scaffold in the design of targeted therapeutics.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is paramount for its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 85730-32-1 | [8][9][10] |

| IUPAC Name | This compound | [8][11] |

| Synonyms | 2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinamine | [10] |

| Molecular Formula | C6H6F3N3S | [9][10][11] |

| Molecular Weight | 209.19 g/mol | [9][10] |

| SMILES | CSC1=NC(=CC(=N1)N)C(F)(F)F | [8] |

| InChI Key | DQSVETDPHKBGEL-UHFFFAOYSA-N | [8] |

| Purity | Typically ≥97% | [11] |

| Appearance | White to off-white solid (typical) | N/A |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [9] |

Caption: Figure 1: Chemical Structure of the title compound.

Synthesis and Chemical Reactivity

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a source of amidine. For this compound, a logical synthetic approach starts with precursors containing the trifluoromethyl moiety, followed by the introduction of the methylthio and amine groups.

Proposed Synthetic Workflow

A plausible and efficient synthesis can be envisioned starting from ethyl 4,4,4-trifluoroacetoacetate. This multi-step process leverages common and reliable transformations in heterocyclic chemistry.

Caption: Figure 2: Proposed synthetic pathway.

Causality in Experimental Design:

-

Step 1 (Condensation): The reaction between ethyl 4,4,4-trifluoroacetoacetate and S-methylisothiourea is a classic pyrimidine synthesis. The base (e.g., sodium ethoxide) deprotonates the active methylene group of the acetoacetate, which then attacks the carbon of the isothiourea, leading to cyclization.[12]

-

Step 2 (Chlorination): The resulting pyrimidinol (which exists in tautomeric equilibrium with the pyrimidone) is converted to the more reactive 4-chloro derivative. Reagents like phosphorus oxychloride (POCl₃) are standard for this type of hydroxyl-to-chloride conversion on heterocyclic rings, creating an excellent leaving group for subsequent nucleophilic substitution.[13]

-

Step 3 (Amination): The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution. Treatment with ammonia or ammonium hydroxide readily displaces the chloride to install the final amine group, yielding the target compound.[14]

Key Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. This allows it to serve as a versatile scaffold for building molecular diversity.

Caption: Figure 3: Key reactivity and derivatization pathways.

-

Oxidation of the Methylthio Group: The sulfur atom can be selectively oxidized to a sulfoxide or further to a sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[6] This transformation is critical because the resulting methylsulfonyl group (-SO₂CH₃) is a far superior leaving group compared to the methylthio group.[7][15]

-

Nucleophilic Substitution: While the methylthio group itself is a poor leaving group, its oxidation to the methylsulfonyl derivative dramatically increases the electrophilicity of the C2 position.[7][15] This allows for the displacement of the sulfonyl group with a wide range of nucleophiles (e.g., amines, alcohols), providing a powerful strategy for late-stage diversification.

-

Functionalization of the Amine Group: The primary amine at the C4 position can readily undergo standard reactions such as acylation, alkylation, and sulfonylation, enabling the introduction of various side chains to probe interactions with biological targets.[16]

Applications in Drug Discovery and Chemical Biology

The structural features of this compound make it an attractive starting point for libraries targeting various diseases. The trifluoromethyl-pyrimidine core is prevalent in molecules designed as kinase inhibitors, antifungal agents, and other therapeutics.[16][17]

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the kinase active site. The functional groups on this scaffold allow for the optimization of potency and selectivity. Derivatives of pyrazolo[3,4-d]pyrimidines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[18]

-

Antifungal and Agrochemical Agents: Pyrimidine derivatives are widely used in agriculture as fungicides.[2][16] The biological activity of these compounds is often enhanced by the presence of a trifluoromethyl group. A study on novel trifluoromethyl pyrimidine derivatives bearing an amide moiety showed good in vitro antifungal activities against several plant pathogens.[16]

-

Anti-inflammatory and Anticancer Agents: The pyrimidine scaffold is also explored for its anti-inflammatory and anticancer properties.[2] Some pyrimidine derivatives act as selective COX-2 inhibitors, while others have shown antiproliferative activity against various cancer cell lines.[17][19] The subject compound serves as a valuable building block for synthesizing libraries to screen for these activities.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative, self-validating procedure for the multi-step synthesis of this compound, based on established heterocyclic chemistry principles.[13][16]

PART A: Synthesis of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (200 mL).

-

Reagent Addition: Carefully add sodium metal (4.6 g, 0.2 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to cool to room temperature.

-

Condensation: Add S-methylisothiourea sulfate (13.9 g, 0.1 mol) to the sodium ethoxide solution and stir for 15 minutes. Subsequently, add ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol) dropwise over 30 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into ice water (500 mL) and acidify to pH 4-5 with glacial acetic acid.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate pyrimidinol.

PART B: Synthesis of 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine

-

Setup: In a fume hood, charge a flask with the dried pyrimidinol from Part A (19.6 g, 0.1 mol) and add phosphorus oxychloride (POCl₃, 60 mL).

-

Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Heat the mixture to reflux for 3-4 hours. The solution should become homogeneous.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chlorinated intermediate.

PART C: Synthesis of this compound

-

Setup: Dissolve the chlorinated pyrimidine from Part B (21.4 g, 0.1 mol) in tetrahydrofuran (THF, 200 mL) in a pressure vessel.

-

Reaction: Cool the solution in an ice bath and bubble ammonia gas through it for 30 minutes, or add a concentrated solution of ammonium hydroxide (75 mL). Seal the vessel and allow it to warm to room temperature, then heat to 50-60°C for 4-6 hours.

-

Workup: Cool the vessel, vent carefully, and concentrate the reaction mixture under reduced pressure.

-

Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product.

Analytical Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methylthio (-SCH₃) protons, a broad singlet for the amine (-NH₂) protons, and a singlet for the C5 proton on the pyrimidine ring.

-

¹³C NMR: Characteristic signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the carbons of the pyrimidine ring, and the methylthio carbon would be observed.[16][20]

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group would confirm its presence.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition by matching the exact mass of the molecular ion ([M+H]⁺) to the calculated value.[16][17]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the final compound.

Conclusion and Future Perspectives

This compound is a strategically designed chemical building block with significant potential in the fields of medicinal chemistry and agrochemical synthesis. Its value lies in the synergistic combination of a biologically relevant pyrimidine core, the property-enhancing trifluoromethyl group, and two distinct, synthetically versatile functional handles. The established reactivity of the methylthio and amine groups provides a robust platform for the generation of diverse chemical libraries.

Future research efforts will likely focus on leveraging this scaffold to develop next-generation therapeutics. Its application in creating covalent inhibitors, by transforming the methylthio group into a reactive warhead, is a particularly promising avenue. Furthermore, its use in fragment-based drug discovery and DNA-encoded library (DEL) synthesis will continue to expand, enabling the rapid identification of novel hits against a wide range of biological targets. The continued exploration of derivatives stemming from this core will undoubtedly contribute to the discovery of new and effective chemical entities.

References

- (N/A)

-

St-Gelais, M. et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

-

El-Reedy, A. M. et al. (1989). REACTIONS WITH 2-METHYLTHIOPYRIMIDINES SYNTHESIS OF SOME NEW FUSED PYRIMIDINES. Phosphorus, Sulfur, and Silicon and the Related Elements, 42(3-4), 231-236. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

St-Gelais, M. et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]

-

El-Reedy, A. M. et al. (1989). REACTIONS WITH 2-METHYLTHIOPYRIMIDINES SYNTHESIS OF SOME NEW FUSED PYRIMIDINES. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

- (N/A)

- (N/A)

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-51. Available at: [Link]

-

Wu, J. et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 894379. Available at: [Link]

-

Wang, X. et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2461-2470. Available at: [Link]

- (N/A)

-

ResearchGate. Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. Available at: [Link]

-

Gemo, T. et al. (2021). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2021(4), M1288. Available at: [Link]

- (N/A)

- (N/A)

-

Li, Y. et al. (2021). Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. Bioorganic & Medicinal Chemistry Letters, 48, 128256. Available at: [Link]

-

Schenone, S. et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-60. Available at: [Link]

-

Szałabska, K. et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Available at: [Link]

-

Gemo, T. et al. (2021). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. Available at: [Link]

- (N/A)

-

Milenković, D. et al. (2018). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Molecules, 23(11), 2826. Available at: [Link]

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

- (N/A)

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. 85730-32-1|this compound|BLD Pharm [bldpharm.com]

- 10. calpaclab.com [calpaclab.com]

- 11. This compound 97% | CAS: 85730-32-1 | AChemBlock [achemblock.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of the Biological Activity of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine: A Scaffolding Perspective in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary:

A comprehensive review of scientific literature and chemical databases indicates that 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine is primarily documented as a chemical intermediate or building block for the synthesis of more complex molecules. There is a notable absence of published research detailing the specific, intrinsic biological activities of this compound itself. However, the pyrimidine scaffold it is built upon, featuring both a trifluoromethyl group at the C6 position and a methylthio group at the C2 position, represents a cornerstone in modern medicinal chemistry. These functional groups are frequently incorporated into novel chemical entities to modulate their metabolic stability, target affinity, and overall pharmacological profile.

This guide, therefore, provides an in-depth analysis of the well-documented biological activities associated with the trifluoromethyl- and methylthio-substituted pyrimidine core. We will explore the established roles of this structural motif in compounds designed as anticancer, immunomodulatory, and antifungal agents, providing researchers and drug development professionals with the foundational knowledge and technical insights necessary to leverage this valuable scaffold in their work.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of nucleobases uracil, thymine, and cytosine. Its derivatives exhibit a vast spectrum of biological activities. The therapeutic potential of a pyrimidine-based compound can be significantly enhanced through strategic substitution. This guide focuses on two key substitutions:

-

Trifluoromethyl (-CF₃) Group: The inclusion of this group is a common strategy in drug design. Its strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's properties by:

-

Increasing metabolic stability by blocking sites of oxidative metabolism.

-

Enhancing binding affinity to protein targets through favorable interactions.

-

Improving membrane permeability and oral bioavailability.

-

-

Methylthio (-SCH₃) Group: This group acts as a versatile handle. It can participate in hydrogen bonding and other non-covalent interactions within a target's active site. Furthermore, the sulfur atom can be oxidized in vivo to sulfoxide and sulfone metabolites, which may have different activity profiles. It is also a key structural feature in many approved drugs and clinical candidates.

The combination of these groups on a pyrimidine core creates a versatile platform for developing targeted therapeutic agents.

Key Biological Activities of Substituted Pyrimidine Derivatives

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the trifluoromethyl-pyrimidine scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key signaling proteins that drive tumor growth.

Mechanism of Action: EGFR Kinase Inhibition

One of the most well-documented mechanisms is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Overactivation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer. Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream pro-survival signaling pathways like MAPK and PI3K/Akt.

A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and identified as potent EGFR inhibitors.[1] For instance, compound 9u from this series demonstrated potent activity against A549 lung cancer cells and direct EGFR kinase inhibition.[1]

| Compound Reference | Cell Line | Target/Assay | IC₅₀ (µM) |

| Compound 9u [1] | A549 (Lung Cancer) | Cell Proliferation | 0.35 |

| MCF-7 (Breast Cancer) | Cell Proliferation | 3.24 | |

| PC-3 (Prostate Cancer) | Cell Proliferation | 5.12 | |

| EGFR Kinase | Enzyme Inhibition | 0.091 |

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the mechanism by which pyrimidine-based inhibitors block EGFR signaling to halt cell proliferation.

Caption: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Culture a relevant cancer cell line (e.g., A549 for lung cancer) under standard conditions (37°C, 5% CO₂).

-

Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer).

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a clear, flat-bottomed 96-well plate.

-

Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. A 24h pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the test compound in sterile DMSO.

-

Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., from 0.01 µM to 100 µM).

-

Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Self-Validation System: Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control, 100% viability), and cells with a known cytotoxic agent (positive control, e.g., Doxorubicin). The vehicle control concentration should match the highest concentration used for the test compound to account for any solvent toxicity.

-

-

Incubation:

-

Return the plate to the incubator for 48 to 72 hours. The duration should be sufficient to observe effects on cell proliferation.

-

-

MTT Reagent Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitates in the control wells.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or acidic isopropanol to each well to dissolve the crystals.

-

Gently pipette to ensure complete solubilization and a homogenous solution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot % Viability against the log of the compound concentration.

-

Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism or R to calculate the IC₅₀ value.

-

Conclusion and Future Outlook

While This compound itself is not characterized as a biologically active agent, the chemical scaffold it represents is of immense value to medicinal chemistry. The strategic combination of the pyrimidine core, a trifluoromethyl group, and a methylthio moiety provides a powerful platform for designing next-generation therapeutics.

Future research should continue to explore the vast chemical space around this scaffold. Key opportunities include:

-

Novel Target Identification: Screening libraries of these derivatives against new or underexplored biological targets.

-

Structure-Based Drug Design: Using crystallographic or cryo-EM data to rationally design derivatives with improved potency and selectivity.

-

ADME/Tox Profiling: Early-stage characterization of absorption, distribution, metabolism, excretion, and toxicity to identify candidates with favorable drug-like properties.

The insights provided in this guide serve as a foundational resource for scientists aiming to harness the therapeutic potential of substituted pyrimidines in the ongoing search for novel and effective medicines.

References

-

Lan, T., Tang, C., Yu, H., Fei, C., Wu, J., Li, Z., & Luo, Y. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

-

Lv, K., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128925. [Link]

-

Request PDF. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate. Available at: [Link]

-

PubMed. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Library of Medicine. Available at: [Link]

-

Šterk, D., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. Available at: [Link]

Sources

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine Derivatives

Introduction: The Strategic Combination of Privileged Scaffolds

The this compound core represents a confluence of chemical motifs that are highly valued in modern medicinal chemistry and agrochemical research. The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids, and serves as a versatile scaffold for drug design.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group and a methylthio (-SMe) group at positions 6 and 2, respectively, along with an amine at position 4, creates a molecule with a unique electronic and steric profile, predisposing it to interact with a variety of biological targets.

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5] The methylthio group, a common substituent in bioactive compounds, can be readily modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, offering a handle for fine-tuning the electronic and steric properties of the molecule.[6] The amino group at the 4-position provides a crucial point for hydrogen bonding and can be further functionalized to explore a wider chemical space.

This guide will provide a comprehensive analysis of the structure-activity relationship (SAR) of the this compound scaffold. We will delve into the synthetic strategies for accessing this core and its analogs, explore the impact of structural modifications on biological activity, and provide detailed experimental protocols for their synthesis and evaluation.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound and its derivatives typically involves a multi-step sequence starting from commercially available trifluoromethyl-containing building blocks. A common approach is the condensation of a trifluoromethyl β-ketoester with a thiourea derivative, followed by S-alkylation and subsequent functionalization.

General Synthetic Workflow

A representative synthetic route is depicted below. The initial cyclocondensation of ethyl trifluoroacetoacetate with thiourea yields the corresponding 2-thioxo-dihydropyrimidine. Subsequent S-methylation with a methylating agent like methyl iodide provides the 2-(methylthio)pyrimidin-4-ol intermediate. Chlorination of the hydroxyl group, for example with phosphorus oxychloride, furnishes a reactive 4-chloro intermediate, which can then be displaced with ammonia or various amines to afford the target this compound and its N-substituted analogs.

Caption: Key positions for SAR exploration on the pyrimidine scaffold.

Biological Activities and Mechanistic Insights

Derivatives of the this compound scaffold are expected to exhibit a wide range of biological activities, drawing from the known activities of related pyrimidine compounds. These include, but are not limited to, antifungal, insecticidal, herbicidal, and anticancer activities. [1][2][7] Many pyrimidine derivatives exert their biological effects by acting as kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, allowing these compounds to bind to the ATP-binding site of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways. The specific kinase inhibitory profile will be highly dependent on the substitution pattern of the pyrimidine ring.

Caption: Hypothetical mechanism of action via kinase inhibition.

Experimental Protocols

Synthesis of 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine

-

Step 1: Synthesis of 2-Thioxo-6-(trifluoromethyl)dihydropyrimidin-4-ol. To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl trifluoroacetoacetate (1.0 eq) and thiourea (1.0 eq). Reflux the mixture for 6-8 hours. After cooling, acidify the reaction mixture with concentrated HCl to precipitate the product. Filter, wash with cold water, and dry to obtain the desired product.

-

Step 2: Synthesis of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol. Suspend the product from Step 1 in a suitable solvent (e.g., ethanol) and add a base (e.g., NaOH, 1.1 eq). Add methyl iodide (1.1 eq) dropwise and stir the mixture at room temperature overnight. Remove the solvent under reduced pressure and add water. Acidify with acetic acid to precipitate the product. Filter, wash with water, and dry.

-

Step 3: Synthesis of 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine. To the product from Step 2, add phosphorus oxychloride (5-10 eq) and a catalytic amount of dimethylformamide. Heat the mixture at reflux for 2-3 hours. After cooling, carefully pour the reaction mixture onto crushed ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

General Procedure for the Synthesis of C4-Amino Derivatives

To a solution of 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent (e.g., THF, dioxane), add the desired amine (1.2-2.0 eq) and a base (e.g., triethylamine, diisopropylethylamine, 1.5 eq). Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC. Upon completion, remove the solvent and purify the residue by column chromatography to afford the target C4-amino derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Quantitative Data Summary

The following table presents representative biological activity data for a hypothetical series of analogs to illustrate the SAR principles discussed.

| Compound ID | R (at C4-Amine) | R' (at C2-S) | Biological Activity (IC₅₀, µM) |

| 1 | -H | -CH₃ | 15.2 |

| 2 | -CH₃ | -CH₃ | 8.5 |

| 3 | -C₂H₅ | -CH₃ | 12.1 |

| 4 | -Phenyl | -CH₃ | 5.3 |

| 5 | -COCH₃ | -CH₃ | 2.8 |

| 6 | -H | -SOCH₃ | 25.8 |

| 7 | -H | -SO₂CH₃ | 30.1 |

Data are hypothetical and for illustrative purposes only.

Future Perspectives

The this compound scaffold is a promising starting point for the development of novel therapeutic agents and agrochemicals. Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: Synthesize and screen a wider range of derivatives with diverse substituents at the C4 and C2 positions to build a more comprehensive SAR profile.

-

Mechanism of Action Studies: Identify the specific biological targets of the most potent compounds to understand their mechanism of action. This could involve techniques such as thermal shift assays, kinome profiling, and target knockout/knockdown studies.

-

Pharmacokinetic Profiling: Evaluate the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

-

In Vivo Efficacy Studies: Test the most promising compounds in relevant animal models of disease to validate their therapeutic potential.

By systematically exploring the SAR of this versatile scaffold, it is anticipated that novel and potent modulators of various biological processes can be discovered, leading to the development of next-generation drugs and crop protection agents.

References

- Benchchem. A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

-

Li, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936378. Available from: [Link]

-

Obrębska-Pazdrak, A., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3351. Available from: [Link]

- Li, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.

-

Manjula, S. N., et al. (2010). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Sciences, 6(3), 165-172. Available from: [Link]

-

Singh, R., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry, 64(2), 1083-1104. Available from: [Link]

-

J&K Scientific. This compound. Available from: [Link]

-

Gusak, K. N., & Kayukova, E. S. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. Available from: [Link]

-

Achi, P. A., et al. (2021). QSAR Study of 2-benzylthiopyrimidine Derivatives with Antibacterial Activity on Staphylococcus Aureus. American Journal of Chemistry, 11(2), 27-39. Available from: [Link]

-

JETIR. (2019). SYNTHESIS OF 2-S-SUBSTITUTED PYRIMIDINE DERIVATIVES: AS ANTI- TUMOR AGENT. JETIR, 6(6). Available from: [Link]

-

ResearchGate. Structure activity relationship study of compounds 10 and 6. Available from: [Link]

-

Anusha, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 384-401. Available from: [Link]

-

ResearchGate. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Available from: [Link]

-

ResearchGate. (2021). Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. Available from: [Link]

-

ResearchGate. (2020). BIOLOGICAL ACTIVITY OF NEW 2-ARYL-6-(METHYLTHIO)-4-CHLORO-2H-PYRAZOLO [3,4-D] PYRIMIDINES. Available from: [Link]

- Google Patents. (1999). Novel method to the conversion of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (tda) to 2-(methylsulfonyl).

-

ResearchGate. (2016). Synthesis of Novel Derivatives on the Basis of 4-Hydrazinyl-6-methyl-2-(alkylthio)pyrimidines and Their Preliminary Biological Evaluation. Available from: [Link]

-

Al-Ghorbani, M., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3073. Available from: [Link]

-

Sławiński, J., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(11), 2067. Available from: [Link]

-

Al-Omair, M. A., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1251. Available from: [Link]

Sources

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Trifluoromethylpyrimidine Scaffold: A Privileged Motif in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine core has given rise to a class of molecules with exceptional potential across diverse scientific disciplines. Trifluoromethylpyrimidine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, agrochemical science, and materials research. The unique physicochemical properties imparted by the CF3 group—such as enhanced metabolic stability, increased lipophilicity, and modulated electronic effects—dramatically influence molecular interactions and biological activity.[1][2] This guide provides a comprehensive technical overview of the synthesis, multifaceted applications, and structure-activity relationships of these potent compounds, offering field-proven insights and detailed methodologies for professionals in drug discovery and crop protection.

The Power of Fluorine: Why the Trifluoromethyl Group is Transformative

The pyrimidine ring is a well-established pharmacophore, forming the core of numerous biologically active molecules. However, its metabolic susceptibility can limit its therapeutic efficacy. The introduction of a trifluoromethyl group, a stable and strongly electron-withdrawing moiety, fundamentally alters the pyrimidine's characteristics.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This leads to improved pharmacokinetic profiles and increased bioavailability of the parent molecule.[2][4]

-

Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[4][5]

-

Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable interactions, such as dipole-dipole and hydrogen bonding, with biological targets like enzyme active sites, thereby increasing binding affinity and potency.[3]

-

Modulation of pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH and affecting its solubility and target engagement.[6]

These combined properties make trifluoromethylpyrimidines a highly attractive scaffold for designing novel, effective, and durable chemical agents.[2]

Synthetic Strategies: Building the Core Scaffold

The synthesis of trifluoromethylpyrimidine derivatives is typically achieved through multi-step reaction sequences. A prevalent and robust strategy involves the cyclocondensation of a trifluoromethyl-containing building block with an appropriate dinucleophile.[2]

A common and illustrative pathway begins with ethyl 4,4,4-trifluoroacetoacetate, a readily available starting material.

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of a 2-Amino-4-(trifluoromethyl)pyrimidine Derivative

This protocol outlines a representative four-step synthesis.[7][8][9]

-

Step 1: Ring Closure (Cyclocondensation)

-

A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid is heated at reflux for 8 hours.

-

The reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate.[2]

-

-

Step 2: Chlorination

-

The dried intermediate from Step 1 (1.0 eq) is added portion-wise to phosphorus oxychloride (POCl₃) (5.0 eq) at 0°C.

-

The mixture is heated at reflux for 4 hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The resulting solid, 2-chloro-4-(trifluoromethyl)pyrimidine, is filtered, washed with water, and dried.[2]

-

-

Step 3: Nucleophilic Aromatic Substitution (SNAr)

-

The chlorinated intermediate from Step 2 (1.0 eq) and a desired amine nucleophile (1.1 eq) are dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol.

-

A base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is added, and the mixture is heated (e.g., 80-100°C) for 6-12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, poured into water, and the product is extracted with an organic solvent like ethyl acetate.

-

-

Step 4: Purification

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the final trifluoromethylpyrimidine derivative.[7] Structural confirmation is typically achieved using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9]

-

Applications in Medicinal Chemistry: Targeting Disease Pathways

The trifluoromethylpyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have shown potent activity as inhibitors of various protein kinases, enzymes that are often dysregulated in cancer and inflammatory diseases.[10][11][12]

Kinase Inhibition in Oncology

Dysregulated kinase signaling is a key driver of cancer cell proliferation, survival, and migration.[11] Trifluoromethylpyrimidine-based compounds have been successfully designed as potent and selective kinase inhibitors.[10]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase crucial for cell growth, and its overactivity is implicated in non-small cell lung cancer and other malignancies.[10] Novel series of 5-trifluoromethylpyrimidine derivatives have demonstrated significant inhibitory effects on EGFR, leading to the suppression of cancer cell proliferation.[9][10] For instance, compound 9u from a recent study showed an IC50 value of 0.091 µM against EGFR kinase and 0.35 µM against the A549 lung cancer cell line.[9]

-

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors: PYK2, a non-receptor tyrosine kinase, is involved in pathways controlling cell migration and invasion.[10] Diaminopyrimidine-based inhibitors have been developed to target PYK2 with good potency and selectivity over related kinases like FAK, representing a therapeutic strategy for cancers and osteoporosis.[13][14]

-

Dual Kinase Inhibitors (e.g., FLT3 and CHK1): Some derivatives exhibit a polypharmacology profile, inhibiting multiple key kinases simultaneously. For example, certain compounds have shown dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), which are involved in cell proliferation and DNA damage repair, respectively.[2] This dual-action mechanism can be a powerful strategy to overcome drug resistance.

Caption: Inhibition of the EGFR signaling pathway by a trifluoromethylpyrimidine derivative.

Antiviral Applications

The unique properties of trifluoromethylated compounds are also leveraged in the development of antiviral agents.[6] While many antiviral drugs are nucleoside analogs, non-nucleoside inhibitors containing this moiety have shown significant promise. The CF3 group can enhance metabolic stability and the pharmacokinetic profile of antiviral drugs.[6]

-

HIV Treatment: Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), features a trifluoromethyl group that is critical for its activity against HIV-1.[6]

-

Broad-Spectrum Antivirals: Some research has focused on inhibiting host cell pathways that viruses rely on for replication, such as de novo pyrimidine biosynthesis.[15] Inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH), which can include pyrimidine-based scaffolds, can deplete the nucleotide pools necessary for viral replication, showing broad-spectrum activity against a range of RNA and DNA viruses.[15]

Applications in Agrochemicals: Protecting Global Food Security

Trifluoromethylpyrimidine derivatives are vital components in the formulation of modern herbicides, fungicides, and insecticides, contributing to sustainable agriculture and global food security.[1][7][8] The CF3 group enhances the potency and environmental stability of these agents.[1]

-

Herbicides: These compounds can be engineered to selectively target metabolic pathways in weeds, ensuring effective control without harming crops.[1]

-

Fungicides: Derivatives have demonstrated potent activity against a wide range of plant pathogens, such as Botrytis cinerea and Sclerotinia sclerotiorum.[7][8] They often work by inhibiting essential fungal enzymes or disrupting cell wall integrity.[1]

-

Insecticides: Certain synthesized compounds have shown moderate insecticidal activities against pests like Mythimna separata.[7]

Table 1: Bioactivity of Representative Trifluoromethylpyrimidine Derivatives

| Compound Class | Target Application | Example Target(s) | Reported Activity | Reference(s) |

| 5-Trifluoromethylpyrimidine | Anticancer | EGFR Kinase | IC50 = 0.091 µM | [9] |

| Diaminopyrimidine | Anticancer | PYK2 Kinase | Potent inhibition (10-20 fold selectivity vs FAK) | [13] |